molecular formula C19H20Cl2N6 B2919955 N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179494-28-0

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2919955
CAS RN: 1179494-28-0
M. Wt: 403.31
InChI Key: BTMVKMKMJROLLG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a triazine ring, both of which are common structures in many biologically active compounds . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space . The triazine ring is a six-membered ring with three nitrogen atoms, and it is also widely used in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .

Scientific Research Applications

Polymer Development

Research into the applications of related triazine derivatives has led to advancements in polymer science. For example, compounds featuring triazine rings have been utilized in the synthesis of new polyamides and polyimides. These materials are noted for their good solubility in common organic solvents, high thermal stability, and amorphous nature, which are desirable properties for high-performance polymers used in various industrial applications (Huang et al., 2017). Furthermore, the development of aromatic polyamides incorporating triazine moieties has been explored, with these polymers demonstrating excellent thermal stabilities and solubility in polar solvents, making them candidates for advanced material applications (Yu et al., 2012).

Drug Delivery Systems

Triazine derivatives have also been investigated for their potential in drug delivery systems. For instance, studies on encapsulating lipophilic pyrenyl derivatives within water-soluble metalla-cages have demonstrated the capability of these systems to enhance the cytotoxicity of encapsulated compounds against cancer cells. This research opens new avenues for the development of targeted cancer therapies, utilizing the unique structural characteristics of triazine-based compounds for effective drug delivery (Mattsson et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrrolidine derivatives can have a variety of biological activities, and their mechanisms of action often involve binding to specific proteins or enzymes .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. This could involve testing its activity against various biological targets, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .

properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6.ClH/c20-14-7-6-10-16(13-14)22-18-23-17(21-15-8-2-1-3-9-15)24-19(25-18)26-11-4-5-12-26;/h1-3,6-10,13H,4-5,11-12H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVKMKMJROLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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